molecular formula C10H18 B15345919 1-Nonyne, 7-methyl- CAS No. 71566-65-9

1-Nonyne, 7-methyl-

Cat. No.: B15345919
CAS No.: 71566-65-9
M. Wt: 138.25 g/mol
InChI Key: ILTCNNWNFZMWTJ-UHFFFAOYSA-N
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Description

1-Nonyne, 7-methyl- is an organic compound with the molecular formula C10H18 . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nonyne, 7-methyl- can be synthesized through various organic reactions involving alkynes. One common method involves the alkylation of terminal alkynes . For instance, the reaction of 1-heptyne with methyl iodide in the presence of a strong base like sodium amide can yield 7-methyl-1-nonyne .

Industrial Production Methods: Industrial production of 1-Nonyne, 7-methyl- typically involves catalytic processes . These processes often use catalysts such as palladium or nickel to facilitate the addition of alkyl groups to terminal alkynes .

Chemical Reactions Analysis

Types of Reactions: 1-Nonyne, 7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Nonyne, 7-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: This compound is explored for its potential in drug development, especially in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nonyne, 7-methyl- involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic addition and oxidative cleavage .

Comparison with Similar Compounds

  • 1-Octyne (C8H14)
  • 1-Decyne (C10H18)
  • 1-Heptyne (C7H12)

Comparison: 1-Nonyne, 7-methyl- is unique due to the presence of a methyl group at the seventh carbon position, which influences its reactivity and physical properties. Compared to other alkynes like 1-Octyne and 1-Decyne, the methyl substitution provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

71566-65-9

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

7-methylnon-1-yne

InChI

InChI=1S/C10H18/c1-4-6-7-8-9-10(3)5-2/h1,10H,5-9H2,2-3H3

InChI Key

ILTCNNWNFZMWTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCC#C

Origin of Product

United States

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